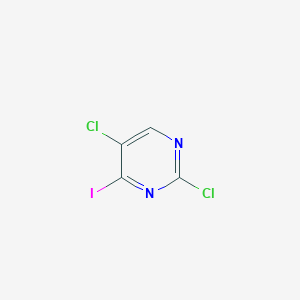
5-fluoro-3-isocyanato-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-isocyanato-1H-indole (5-F3I) is an important chemical compound with a wide range of applications in the scientific research field. It is a heterocyclic compound containing a five-membered ring with nitrogen and a carbon-carbon triple bond. 5-F3I has been used in a variety of different research applications, from drug design to protein engineering.
Wissenschaftliche Forschungsanwendungen
5-fluoro-3-isocyanato-1H-indole has a wide range of applications in the scientific research field. It has been used in the design of drugs and in the engineering of proteins. In drug design, 5-fluoro-3-isocyanato-1H-indole can be used to modify existing drugs or to create new drugs with specific properties. In protein engineering, 5-fluoro-3-isocyanato-1H-indole can be used to modify existing proteins or to create new proteins with specific properties. 5-fluoro-3-isocyanato-1H-indole can also be used in the synthesis of other compounds, such as polymers, dyes, and catalysts.
Wirkmechanismus
The mechanism of action of 5-fluoro-3-isocyanato-1H-indole is not yet fully understood. However, it is believed to interact with proteins and other molecules in a variety of ways. It is known to form covalent bonds with proteins, which can alter their structure and function. In addition, 5-fluoro-3-isocyanato-1H-indole can form non-covalent interactions with other molecules, such as hydrogen bonds and van der Waals forces. These interactions can also alter the structure and function of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoro-3-isocyanato-1H-indole are not yet fully understood. However, it is known to interact with proteins and other molecules in a variety of ways. It is believed to alter the structure and function of proteins, which can lead to changes in the biochemical and physiological processes of the body. In addition, 5-fluoro-3-isocyanato-1H-indole is known to be toxic in high concentrations, which can lead to adverse effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-fluoro-3-isocyanato-1H-indole in lab experiments is its low cost and availability. In addition, 5-fluoro-3-isocyanato-1H-indole is relatively easy to synthesize, which makes it ideal for use in lab experiments. However, 5-fluoro-3-isocyanato-1H-indole can be toxic in high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 5-fluoro-3-isocyanato-1H-indole is not yet fully understood, which can make it difficult to predict the effects of using it in lab experiments.
Zukünftige Richtungen
The future directions for 5-fluoro-3-isocyanato-1H-indole are numerous. Further research is needed to better understand the mechanism of action of 5-fluoro-3-isocyanato-1H-indole and its biochemical and physiological effects. In addition, further research is needed to develop new methods for synthesizing 5-fluoro-3-isocyanato-1H-indole and to develop new applications for it in the scientific research field. Finally, further research is needed to develop safer methods of using 5-fluoro-3-isocyanato-1H-indole in lab experiments.
Synthesemethoden
5-fluoro-3-isocyanato-1H-indole can be synthesized in a variety of ways, but the most common method is the reaction of 2-fluoro-3-nitrobenzonitrile with isocyanic acid. This reaction produces an intermediate compound, which is then reacted with anhydrous pyridine to form the final product. The reaction is carried out in a sealed tube and requires a temperature of around 100°C. The reaction is relatively simple and can be carried out in a lab with minimal equipment.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-3-isocyanato-1H-indole involves the reaction of 5-fluoro-1H-indole with phosgene followed by treatment with ammonia.", "Starting Materials": [ "5-fluoro-1H-indole", "Phosgene", "Ammonia" ], "Reaction": [ "Step 1: 5-fluoro-1H-indole is reacted with phosgene in the presence of a catalyst such as triethylamine to form 5-fluoro-3-chloro-1H-indole.", "Step 2: The resulting 5-fluoro-3-chloro-1H-indole is then treated with ammonia to form 5-fluoro-3-isocyanato-1H-indole." ] } | |
CAS-Nummer |
2649060-80-8 |
Produktname |
5-fluoro-3-isocyanato-1H-indole |
Molekularformel |
C9H5FN2O |
Molekulargewicht |
176.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



